molecular formula C15H19NO3 B1449866 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane CAS No. 1419101-06-6

6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane

Cat. No.: B1449866
CAS No.: 1419101-06-6
M. Wt: 261.32 g/mol
InChI Key: NZXRJWNDESXJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXRJWNDESXJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151603
Record name 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-06-6
Record name 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

synthesis of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane from ketone precursor

[1][2]

Abstract & Scope

This application note details the robust synthesis of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane from its ketone precursor, benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5).[1] Spirocyclic scaffolds are increasingly prioritized in medicinal chemistry due to their high fraction of saturated carbon (

1

This protocol focuses on the chemoselective reduction of the cyclobutanone moiety using Sodium Borohydride (

1

Retrosynthetic Strategy & Mechanism

The synthesis relies on a hydride transfer mechanism.[1][2] The spiro[3.4]octane system presents a unique steric environment.[1] The 1-oxo position (on the cyclobutane ring) is reduced to the corresponding secondary alcohol.[1]

Key Mechanistic Considerations:

  • Regioselectivity: The N-Cbz protecting group is stable to borohydride reduction, ensuring chemoselectivity for the ketone.[1]

  • Stereochemistry: The reduction generates a new chiral center at C1.[1] In the absence of chiral induction, the product is obtained as a racemic mixture of enantiomers.[1][3] The spiro center (C4) is achiral in this symmetric scaffold, but the introduction of the hydroxyl group desymmetrizes the molecule.[1]

Reaction Pathway Diagram[2][5][6]

ReactionPathwayStartKetone Precursor(CAS 1419101-13-5)IntermediateAlkoxyborateIntermediateStart->IntermediateHydride AttackReagentNaBH4 / MeOH0°C to RTReagent->IntermediateWorkupAcidic Quench(NH4Cl)Intermediate->WorkupProtonationProductTarget Alcohol6-Cbz-1-hydroxy-6-aza-spiro[3.4]octaneWorkup->ProductIsolation

Figure 1: Reaction pathway for the reduction of the spiro-ketone to the target alcohol.[4][5]

Experimental Protocol

Materials & Reagents[2][3][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1]RoleCAS No.
Ketone Precursor 259.301.0Starting Material1419101-13-5
Sodium Borohydride 37.831.2Reducing Agent16940-66-2
Methanol (MeOH) 32.04SolventSolvent67-56-1
Sat.[1] NH4Cl N/AQuenchQuench Buffer12125-02-9
Ethyl Acetate 88.11ExtractionExtraction Solvent141-78-6
Safety Precautions
  • Hydrogen Evolution:

    
     releases hydrogen gas upon reaction with protic solvents or acid.[1] Ensure the reaction vessel is vented (e.g., via a needle in the septum) and away from ignition sources.[1]
    
  • Exotherm: The addition of borohydride is exothermic.[1] Strict temperature control (

    
    ) is required during addition.[1]
    
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask (RBF) with Ketone Precursor (1.0 g, 3.86 mmol).

  • Add Methanol (10 mL, 0.4 M concentration).

  • Add a magnetic stir bar and cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Reduction 4. Add Sodium Borohydride (175 mg, 4.63 mmol, 1.2 eq) portion-wise over 5 minutes. Note: Vigorous bubbling (H2 gas) will occur.[1] 5. Allow the reaction to stir at 0°C for 30 minutes. 6. Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . 7. Stir for an additional 1-2 hours.

Step 3: Monitoring (Self-Validation) 8. TLC Check: Elute with 50% EtOAc in Hexanes.

  • Ketone Rf: ~0.6 (UV active).[1]
  • Alcohol Rf: ~0.3 (Stains strongly with KMnO4 or Cerium Ammonium Molybdate).[1]
  • LCMS Check: Look for disappearance of M+H (260.3) and appearance of M+H (262.3) or [M+Na]+ adducts.[1]

Step 4: Workup & Isolation 10. Cool the mixture back to 0°C. 11. Carefully quench by dropwise addition of Saturated Aqueous NH4Cl (10 mL). Caution: Gas evolution.[1] 12. Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. 13. Dilute the aqueous residue with Water (10 mL) and extract with Ethyl Acetate (3 x 20 mL). 14. Combine organic layers and wash with Brine (20 mL). 15. Dry over anhydrous Na2SO4 , filter, and concentrate to dryness.

Step 5: Purification 16. The crude material is often sufficiently pure (>95%) for subsequent steps.[1] 17. If purification is required, perform Flash Column Chromatography (Silica Gel, 40g cartridge).[1]

  • Gradient: 0% to 60% EtOAc in Hexanes.[1]
  • Yield Expectation: 90-98% as a white solid or colorless oil.[1]

Analytical Characterization

To validate the synthesis, compare the spectral data against these expected values.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30-7.40 (m, 5H, Aromatic Cbz).[1]
      
    • 
       5.12 (s, 2H, O-CH2-Ph).[1]
      
    • 
       4.20-4.30 (m, 1H, CH-OH) – Diagnostic shift upfield from ketone.[1]
      
    • 
       3.40-3.60 (m, 4H, N-CH2).[1]
      
    • 
       1.80-2.30 (m, Cyclobutane/Spiro CH2 protons).[1]
      
  • 13C NMR (100 MHz, CDCl3):

    • Absence of ketone carbonyl signal at ~208 ppm.[1]

    • Presence of secondary alcohol carbinol signal at ~70-75 ppm.[1]

    • Carbamate carbonyl at ~155 ppm.[1]

  • Mass Spectrometry (ESI):

    • Calculated Mass: 261.32 Da.[1]

    • Observed: [M+H]+ = 262.3, [M+Na]+ = 284.3.[1]

Workflow Visualization

The following diagram illustrates the logical flow and decision points in the protocol.

ProtocolWorkflowStartStart: Ketone Precursor(1.0 eq) in MeOHCoolCool to 0°CStart->CoolAddNaBH4Add NaBH4 (1.2 eq)Portion-wiseCool->AddNaBH4ReactStir 2h @ RTAddNaBH4->ReactCheckTLC/LCMS CheckReact->CheckCheck->ReactIncomplete(Add 0.2 eq NaBH4)QuenchQuench with Sat. NH4ClCheck->QuenchCompleteExtractExtract w/ EtOAcWash w/ BrineQuench->ExtractPurifyFlash Chromatography(0-60% EtOAc/Hex)Extract->PurifyFinalFinal Product:6-Cbz-1-hydroxy-6-aza-spiro[3.4]octanePurify->Final

Figure 2: Operational workflow for the synthesis and purification.

Expert Insights & Troubleshooting

Stereoselectivity

While this protocol yields a racemic alcohol, the spiro[3.4] system is sensitive to steric bulk.[1] If an enantiomerically enriched product is required:

  • Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) can be used to selectively acetylate one enantiomer of the alcohol.[1]

  • Asymmetric Reduction: Replace

    
     with Corey-Bakshi-Shibata (CBS) catalyst  and borane (
    
    
    ) to induce facial selectivity during the reduction.
Common Issues
  • Incomplete Reaction: If the ketone persists after 2 hours, add 0.5 eq of additional

    
    . Ensure the Methanol is not "wet" (excessive water can decompose the hydride before it reacts).[1]
    
  • Emulsions: During extraction, spiro-amines can form emulsions.[1] Addition of a small amount of Methanol or filtration through Celite can break the emulsion.[1]

  • Stability: The resulting cyclobutanol is generally stable, but avoid strong acids which might induce rearrangement (e.g., ring expansion) typical of strained rings.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Angewandte Chemie International Edition, 49(20), 3524–3527.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 89913472, Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate."[1] Link[1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 47(24), 4512-4515.[1] (Context on spiro-scaffold utility). Link[1]

Troubleshooting & Optimization

Technical Support Center: Resolving Enantiomers of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the enantiomeric resolution of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane. This spirocyclic amino alcohol is a valuable chiral building block in medicinal chemistry and drug development. Its unique three-dimensional structure presents a significant, yet common, challenge in synthetic chemistry: the efficient separation of its enantiomers. An inadequate resolution can lead to downstream synthetic failures, ambiguous biological data, and wasted resources.

This guide is structured to provide both foundational knowledge and direct, actionable troubleshooting advice for researchers. It is divided into two main sections: a set of Frequently Asked Questions (FAQs) to cover the core principles and strategic decisions, followed by a detailed Troubleshooting Guide to address specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of a spirocyclic amino alcohol like this?

There are three main strategies applicable to a molecule like 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane, which contains both a hydroxyl group and a protected amine (carbamate):

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form diastereomeric salts.[1][2] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[2][3] For your molecule, the secondary alcohol can be derivatized into a half-ester, which is then resolved with a chiral base.[4]

  • Chiral Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful and direct method where the racemic mixture is separated on a column containing a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including those with carbamate and hydroxyl functionalities.[6]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer faster than the other.[7][8][9] For example, a lipase could acylate the hydroxyl group of one enantiomer, allowing the acylated product and the unreacted alcohol (the other enantiomer) to be separated.[9][10]

Q2: How do I choose the best resolution strategy for my needs?

The optimal strategy depends on scale, available equipment, and the ultimate purity requirements.

StrategyBest ForProsCons
Diastereomeric Salt Formation Large-scale synthesis (>10 g)Cost-effective for large quantities, well-established technique.Can be labor-intensive, requires extensive screening of resolving agents and solvents, may provide lower enantiomeric excess (ee).[1][11]
Chiral Preparative HPLC Small to medium scale (<10 g), high purity neededDirect method, high enantiomeric excess (>99% ee) is often achievable, rapid method development.Requires specialized equipment (prep HPLC), can be expensive due to column and solvent costs.
Enzymatic Kinetic Resolution Small to medium scale, "green" chemistry desiredHigh enantioselectivity, mild reaction conditions, environmentally friendly.[8]Maximum theoretical yield for the desired enantiomer is 50% (unless coupled with a racemization step), enzyme screening may be required.[10]

Q3: My molecule has a Cbz protecting group. Will this interfere with any of the resolution methods?

The Carboxybenzyl (Cbz) group is generally stable and compatible with all three resolution methods. In chiral HPLC, its aromatic ring and carbamate structure provide strong interaction points (π-π stacking, hydrogen bonding) with polysaccharide-based chiral stationary phases, which can aid in separation. For diastereomeric salt formation, it is chemically inert to the acidic/basic conditions used. In enzymatic resolutions, it is unlikely to interfere with lipase activity focused on the hydroxyl group.

Troubleshooting Guides & Protocols

This section addresses specific problems you may encounter during your experiments.

Guide 1: Chiral Preparative HPLC Issues

HPLC_Troubleshooting start Start: Racemic Mixture csp_screening Step 1: CSP Screening (e.g., Chiralpak IA, IB, IC) start->csp_screening mobile_phase Step 2: Mobile Phase Optimization (Hex/IPA, Hex/EtOH) csp_screening->mobile_phase Baseline separation achieved end_fail Result: Poor Resolution (Rs < 1.5) csp_screening->end_fail No separation on any column mobile_phase->csp_screening Rs < 1.2, try new CSPs flow_temp Step 3: Flow & Temp Optimization mobile_phase->flow_temp Rs > 1.2 injection Step 4: Scale-Up & Injection flow_temp->injection Rs > 1.5 end_success Result: Separated Enantiomers (ee > 99%) injection->end_success

Q: Why is my peak resolution (Rs) below 1.5? My peaks are overlapping.

A: Poor resolution is the most common issue in chiral separations.[5] It stems from insufficient differential interaction between the enantiomers and the chiral stationary phase.

Troubleshooting Steps:

  • Verify CSP Selection: The choice of chiral stationary phase is critical. For a Cbz-protected amino alcohol, polysaccharide-based columns (e.g., cellulose or amylose carbamate derivatives) are the best starting point. If you are using a different type of column, consider screening polysaccharide CSPs.

  • Optimize the Mobile Phase:

    • Alcohol Modifier: The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (typically n-hexane) dramatically affects selectivity. Systematically vary the alcohol percentage from 5% to 30% in 5% increments. Sometimes, switching from isopropanol to ethanol (or vice versa) can invert the elution order and improve resolution.

    • Additives: While often unnecessary for neutral compounds like yours, a very small amount (0.1%) of an acidic or basic additive (trifluoroacetic acid or diethylamine) can sometimes sharpen peaks by deactivating silica surface sites. Use with caution as it can alter the column surface chemistry.[12]

  • Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) increases the strength of hydrogen bonding and dipole-dipole interactions, which can enhance chiral recognition and improve resolution.

  • Lower the Flow Rate: Decreasing the flow rate gives more time for the enantiomers to interact with the stationary phase, which can lead to better separation, albeit with longer run times.

Q: I'm seeing peak fronting or tailing. What's causing this?

A: Poor peak shape is often related to the sample solvent or column loading.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the mobile phase itself.[6] If your compound is not soluble, use the weakest possible solvent that can dissolve it. Injecting a sample in a solvent much stronger than the mobile phase will cause peak distortion.

  • Reduce Sample Concentration: Overloading the column is a common cause of peak fronting.[6] Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject the same volume. If peak shape improves at lower concentrations, you are experiencing mass overload. For preparative work, you will need to find the maximum loading capacity that maintains acceptable resolution.

Guide 2: Diastereomeric Salt Formation & Crystallization Issues

Salt_Formation racemate Racemic Alcohol (R/S)-ROH derivatize Step 1: Derivatize + Phthalic Anhydride racemate->derivatize half_ester Racemic Half-Ester (R/S)-R'COOH derivatize->half_ester salt_form Step 2: Form Salts half_ester->salt_form chiral_base Chiral Base (+)-Base chiral_base->salt_form diastereomers Diastereomeric Salts {(R)-R'COO⁻ (+)-BaseH⁺} {(S)-R'COO⁻ (+)-BaseH⁺} salt_form->diastereomers crystallize Step 3: Fractional Crystallization diastereomers->crystallize separate Step 4: Separate Solid/Liquid crystallize->separate solid Less Soluble Salt (e.g., R-Salt) separate->solid liquid More Soluble Salt (e.g., S-Salt in solution) separate->liquid hydrolyze Step 5: Hydrolyze solid->hydrolyze final_product Pure Enantiomer (R)-ROH hydrolyze->final_product

Q: I've mixed my derivatized racemic acid with a chiral base, but nothing is crystallizing. I'm getting an oil or a clear solution.

A: The failure to form crystals is a common and frustrating problem in diastereomeric resolutions. It indicates that the diastereomeric salt is either too soluble in the chosen solvent or is kinetically inhibited from nucleating.

Troubleshooting Steps:

  • Solvent Screening is Key: The difference in solubility between diastereomers is highly dependent on the solvent.[13] You must screen a range of solvents with varying polarities.

    • Start with common solvents: Ethyl acetate, acetone, acetonitrile, isopropanol, and methanol are good starting points.

    • Use solvent/anti-solvent pairs: If the salt is too soluble, slowly add a less polar "anti-solvent" (e.g., hexane or diethyl ether) to a solution of the salt in a more polar solvent (e.g., ethyl acetate) until turbidity appears. Then, warm the mixture until it is clear and allow it to cool slowly.

  • Concentration Adjustment: Your solution may be too dilute. Carefully remove some solvent under reduced pressure and attempt to induce crystallization again. Conversely, if the solution is too concentrated, it may "oil out." In this case, add a small amount of solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution to act as a template for crystal growth.

  • Try a Different Resolving Agent: If extensive solvent screening fails, the chosen chiral base may not form a salt with favorable crystallization properties. You may need to try a different resolving agent (e.g., (R)-1-phenylethylamine, brucine, quinine).[11]

Q: I got crystals, but after I isolated the enantiomer, the enantiomeric excess (ee) is very low (<50%).

A: This indicates that the crystallization was not selective enough and that the solid material is a mixture of both diastereomers.

Troubleshooting Steps:

  • Recrystallization: The single most important technique to improve purity is recrystallization. Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer in the solid phase. You may need to perform this several times, monitoring the purity at each stage by chiral HPLC or polarimetry.

  • Slower Cooling: Rapid cooling traps impurities and the undesired diastereomer in the crystal lattice. Allow the crystallization mixture to cool to room temperature slowly, ideally over several hours, and then place it in a refrigerator or freezer.

  • Check Stoichiometry: Ensure you are using the correct stoichiometry of the chiral resolving agent. Using exactly 0.5 equivalents of the resolving agent relative to the racemate can sometimes help, as only one enantiomer can form a salt, leaving the other in solution.

Detailed Experimental Protocols

Protocol 1: Chiral Preparative HPLC
  • Analytical Method Development:

    • Column: Chiralpak IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Start with 80:20 n-Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection: 10 µL of a 1 mg/mL solution in mobile phase.

    • Optimization: Adjust the isopropanol percentage to achieve a resolution factor (Rs) > 1.5.

  • Preparative Scale-Up:

    • Column: Chiralpak IA, 20 x 250 mm.

    • Mobile Phase: Use the optimized mobile phase from the analytical method.

    • Flow Rate: Calculate the scaled-up flow rate (e.g., ~18 mL/min).

    • Sample Preparation: Dissolve the racemic compound in the mobile phase to the highest concentration that avoids peak distortion (determine this via loading studies).

    • Injection: Perform stacked injections, timing each injection so that the second enantiomer from the first injection elutes just before the first enantiomer of the second injection.

    • Fraction Collection: Collect the eluting peaks corresponding to each enantiomer in separate flasks.

    • Solvent Removal: Remove the solvent under reduced pressure to yield the isolated, pure enantiomers.

Protocol 2: Enzymatic Kinetic Resolution
  • Enzyme Screening:

    • In separate vials, place 10 mg of racemic 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane.

    • Add 1 mL of a non-polar organic solvent (e.g., toluene or MTBE).

    • Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

    • To each vial, add a different lipase preparation (e.g., Novozym 435 (Candida antarctica Lipase B), Amano Lipase PS).

    • Stir the reactions at a controlled temperature (e.g., 40°C).

  • Reaction Monitoring:

    • After 2, 6, 12, and 24 hours, take a small aliquot from each reaction.

    • Analyze the aliquot by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining starting material (alcohol) and the formed product (ester). The ideal reaction is one that reaches ~50% conversion with a high ee for both components.

  • Work-up and Separation:

    • Once the optimal conversion is reached, filter off the immobilized enzyme (it can often be reused).

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can now be easily separated using standard column chromatography on silica gel, as their polarities are significantly different.

References

  • Zhu, J., et al. (2018). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available from: [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. Available from: [Link]

  • Regis Technologies, Inc. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • New Journal of Chemistry. Toward preparative resolution of chiral alcohols by an organic chemical method. Available from: [Link]

  • YouTube. Stereochemistry: Kinetic Resolution. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]

  • Chromatography Today. Trouble with chiral separations. Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link]

  • Pharmacy 180. Resolution of Enantiomers. Available from: [Link]

  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]

  • JOCPR. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Available from: [Link]

  • The Journal of Organic Chemistry. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Available from: [Link]

  • MDPI. Enantiomers and Their Resolution. Available from: [Link]

  • PMC. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 6-Aza-Spiro[3.4]octane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered during the synthesis, purification, and handling of 6-aza-spiro[3.4]octane intermediates. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: The Double-Edged Sword of Spirocyclic Scaffolds

6-Aza-spiro[3.4]octane and its derivatives are increasingly sought-after building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1] However, this same rigidity and the introduction of a basic nitrogen center can present significant solubility hurdles. Understanding and overcoming these challenges is critical for the successful progression of drug discovery projects.

This guide is structured to help you diagnose and solve common solubility problems, ensuring that these valuable intermediates accelerate, rather than hinder, your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the solubility of 6-aza-spiro[3.4]octane intermediates.

Q1: Why is my Boc-protected 6-aza-spiro[3.4]octane intermediate poorly soluble in non-polar solvents like hexanes?

A1: The tert-butoxycarbonyl (Boc) protecting group, while making the amine less basic, introduces polarity through its carbonyl groups. This, combined with the inherent polarity of the amine, even when protected, can lead to poor solubility in very non-polar solvents. The molecule will have a preference for more polar environments where it can engage in dipole-dipole interactions. While very soluble in ethyl acetate, ether, and chloroform, it is generally insoluble in petroleum ether.[2]

Q2: I've synthesized the hydrochloride salt of a 6-aza-spiro[3.4]octane derivative to improve aqueous solubility, but now it's insoluble in my organic reaction solvent. What should I do?

A2: This is a classic solubility trade-off. The formation of a salt dramatically increases polarity, making the compound more soluble in aqueous or highly polar protic solvents, but often insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). To use the amine in a reaction, you will need to convert it back to the free base. This can be done by a liquid-liquid extraction with a mild base like sodium bicarbonate, or by using a non-aqueous workup with a solid-supported base. For reactions where the presence of water is tolerated, you can neutralize the salt in situ with a stoichiometric amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

Q3: Does the substitution pattern on the 6-aza-spiro[3.4]octane ring system affect its solubility?

A3: Absolutely. The nature of the substituents will significantly impact the overall polarity, crystal lattice energy, and hydrogen bonding potential of the molecule. For instance, the addition of a carboxylic acid group will make the molecule amphoteric, with pH-dependent solubility.[4] Conversely, appending a large, non-polar aromatic group will likely decrease aqueous solubility and favor solubility in less polar organic solvents.

Q4: Can I predict the best solvent for my specific 6-aza-spiro[3.4]octane intermediate?

A4: While precise prediction is challenging without experimental data, the principle of "like dissolves like" is a good starting point.[5] Analyze the functional groups on your molecule. The presence of hydrogen bond donors and acceptors will favor polar protic solvents. A high degree of non-polar surface area will suggest solubility in less polar organic solvents. For a more systematic approach, consider screening a small number of solvents from different classes (e.g., a protic solvent like isopropanol, a polar aprotic solvent like acetonitrile, an ether like THF, and a chlorinated solvent like DCM).

Troubleshooting Guide: From Dissolution Failure to Successful Experimentation

This section provides a problem-and-solution framework for common solubility issues encountered during experimental workflows.

Issue 1: My 6-aza-spiro[3.4]octane intermediate will not dissolve in the reaction solvent.

This is a frequent problem that can halt a synthesis. The key is to understand the interplay between the solute and the solvent.

  • Insufficient Solvent Polarity: The chosen solvent may not be polar enough to overcome the crystal lattice energy of your intermediate.

  • Salt Form Incompatibility: As discussed in the FAQs, if your intermediate is a salt, it will likely have poor solubility in many organic solvents.[6]

  • Low Temperature: Solubility is generally temperature-dependent.

A Problem: Intermediate Insoluble in Reaction Solvent B Is the intermediate a salt (e.g., HCl)? A->B C Yes B->C D No B->D E Neutralize to free base before reaction or in situ with an organic base (e.g., TEA). C->E F Try gentle heating (monitor for degradation). D->F E->F G Still insoluble? F->G H Consider a co-solvent system. G->H Yes J Success! G->J No I Select a more polar solvent (e.g., DMF, DMSO). H->I I->J

Caption: Troubleshooting workflow for dissolution failure.

Issue 2: The product precipitates out of solution during workup or purification.

Unexpected precipitation can lead to significant product loss and complicate isolation.

  • Change in Solvent Polarity: During an aqueous wash or the addition of an anti-solvent for chromatography, the polarity of the medium can change, causing the product to crash out.

  • pH Shift: If the product has an ionizable group, a change in pH during workup can drastically alter its solubility. For example, basifying an aqueous layer to extract a free amine can cause it to precipitate if its solubility in the organic phase is low.[7]

  • Supersaturation: The product may have been fully dissolved at a higher temperature, but as the solution cools, it becomes supersaturated and precipitates.

Problem Scenario Underlying Cause Recommended Action
Precipitation during aqueous extraction The product is poorly soluble in both the aqueous and organic layers at the current pH and polarity.- Add a co-solvent like THF or isopropanol to the organic layer to increase its solubilizing power. - Adjust the pH of the aqueous layer. For basic products, ensure the pH is high enough to maintain the free base form.
Crashing out on the chromatography column The product is not soluble in the initial mobile phase.- Pre-dissolve the sample in a small amount of a stronger solvent (e.g., DCM with a few drops of methanol) before loading onto the column. - Start with a more polar mobile phase.
Oiling out instead of crystallizing during recrystallization The product is too soluble in the chosen solvent system, or the cooling is too rapid.- Use a more non-polar solvent or a different solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a quick assessment of suitable solvents for your 6-aza-spiro[3.4]octane intermediate.

Materials:

  • Your 6-aza-spiro[3.4]octane intermediate (approx. 10-20 mg)

  • A selection of solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh approximately 2 mg of your intermediate into separate labeled vials.

  • Add 0.2 mL of a solvent to each vial (this corresponds to a concentration of 10 mg/mL).

  • Cap the vials and vortex for 1-2 minutes at room temperature.

  • Observe for complete dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For compounds that are not fully soluble, gently heat the vial to 40-50°C for 5-10 minutes.

  • Observe again for dissolution. Note any changes in solubility with temperature.

Solvent Selection Guide (Starting Points):

Solvent Class Examples Expected Solubility for...
Chlorinated Dichloromethane (DCM)Free base, Boc-protected amines
Ethers Tetrahydrofuran (THF), 2-Methyl-THFFree base, Boc-protected amines
Esters Ethyl acetate (EtOAc)Free base, Boc-protected amines
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)Wide range of derivatives, including some salts
Alcohols Methanol (MeOH), Isopropanol (IPA)Free base and salts
Non-polar Hexanes, TolueneGenerally poor, unless highly functionalized with non-polar groups
Aqueous Water, Buffered solutionsSalts (e.g., hydrochloride)
Protocol 2: pH Adjustment for Dissolution of a Hydrochloride Salt

This protocol describes the process of converting a poorly organic-soluble hydrochloride salt to its more soluble free base form for a reaction.

Materials:

  • 6-aza-spiro[3.4]octane hydrochloride salt

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the hydrochloride salt in a suitable volume of DCM (e.g., 10 mL per gram of salt).

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The free base will be in the organic (DCM) layer.

  • Drain the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Causality: The basic bicarbonate solution deprotonates the ammonium salt, forming the neutral free amine. This free amine is less polar than the salt and is therefore more soluble in the organic solvent, allowing for its extraction from the aqueous phase.[7]

Visualization of Key Concepts

The Impact of pH on Solubility

The solubility of a 6-aza-spiro[3.4]octane intermediate is critically dependent on the pH of the solution, which dictates the protonation state of the basic nitrogen atom.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Protonated Form (Salt) R-NH₂⁺Cl⁻ B High Aqueous Solubility Poor Organic Solubility A->B C Free Base Form R-NH D Poor Aqueous Solubility Good Organic Solubility C->D

Caption: pH-dependent solubility of 6-aza-spiro[3.4]octane.

References

  • Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]

  • Dunn, P. J., et al. (2007).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Yezerska, O., et al. (2018).
  • Walker, M. A. (2013).
  • University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. Retrieved from [Link]

  • Merck KGaA. (2021).
  • Chromatography Forum. (2006). Organic pH modifier. Retrieved from [Link]

  • Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
  • PubChemLite. 2-(boc-amino)-6-aza-spiro[3.4]octane. Retrieved from [Link]

  • T. J. Schweder Co. (2024). The Keys to Co-Solvent Selection, Part I. PCI Magazine.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • American Chemical Society. Solvent selection tool. Retrieved from [Link]

  • Howell, S. G., & Springer, J. (1993). A Practical Approach To Choosing A Substitute Solvent. P2 InfoHouse.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • Pitani, S. K. (2019). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons.
  • Clarke, C. J., et al. (2016). Green solvent selection guides. White Rose Research Online.
  • Reddit. (2023). Solubility in Dichloromethane. r/chemhelp.
  • BenchChem. (2024). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
  • BenchChem. (2024). Synthesis Protocols for 1,6-Diazaspiro[3.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Request PDF. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Williams, H. D., et al. (2020). Exploring precipitation inhibitors to improve in vivo absorption of cinnarizine from supersaturated lipid-based drug delivery systems. European Journal of Pharmaceutical Sciences.
  • The Chinese University of Hong Kong, Department of Chemistry. Experiment 11 Separation and Identification of the Major Components of Common Over-the-Counter Painkilling Drugs.
  • Carson, N. (2023). Online organic chemistry resources.
  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cbz-Protected Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Fragmentation of Cbz-Protected Spirocyclic Amines

In the landscape of drug discovery and development, the structural characterization of novel chemical entities is paramount. Spirocyclic amines represent a unique and increasingly important class of compounds, prized for their conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity and improved pharmacokinetic properties. Protecting group chemistry is fundamental to the synthesis of these complex molecules, with the Carboxybenzyl (Cbz or Z) group being a mainstay for amine protection due to its stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[1][2]

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of these protected amines.[3] However, the interpretation of their fragmentation patterns can be a significant challenge. The presence of the Cbz group and the spirocyclic core introduces competing and often complex fragmentation pathways. This guide provides an in-depth technical analysis of the characteristic fragmentation patterns of Cbz-protected spiro amines, offering a comparative perspective against other common amine protecting groups and furnishing researchers with the foundational knowledge to confidently interpret their mass spectra.

The Dichotomy of Fragmentation: Cbz Group vs. Spiro Amine Core

The fragmentation of a Cbz-protected spiro amine in the mass spectrometer is a tale of two competing pathways: fragmentation driven by the protecting group and fragmentation originating from the spirocyclic amine scaffold. The observed spectrum is a composite of these pathways, with the relative abundance of fragment ions depending on the specific structure of the spiro amine and the collision energy employed.

Characteristic Fragmentation of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group possesses a distinct and highly characteristic fragmentation pattern, primarily centered around the stable benzyl and tropylium cations. Under electrospray ionization (ESI) followed by collision-induced dissociation (CID), the following key fragmentations are anticipated:

  • Formation of the Tropylium Ion (m/z 91): The most prominent and diagnostic fragmentation pathway for the Cbz group is the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (PhCH₂⁺). This cation readily rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺), which gives rise to a strong signal at m/z 91.[4][5][6][7] The exceptional stability of the tropylium ion makes this a very favorable fragmentation pathway.[7]

  • Loss of Carbon Dioxide: Following the formation of the protonated molecule, a neutral loss of CO₂ (44 Da) can occur from the carbamate moiety.

  • Combined Losses: A combination of these pathways can also be observed, such as the loss of the benzyl group followed by the loss of CO₂ from the remaining structure.

G M [M+H]⁺ Cbz-NR₂-Spirocycle frag1 Tropylium Ion [C₇H₇]⁺ m/z 91 M->frag1 + Benzyl Cation Rearrangement frag2 [M+H - C₇H₈]⁺ M->frag2 - Toluene frag3 [M+H - CO₂]⁺ M->frag3 - CO₂ frag4 [M+H - C₇H₇]⁺ M->frag4 - Benzyl Radical

Caption: Primary fragmentation pathways of the Cbz group.

Fragmentation of the Spiro Amine Core

The fragmentation of the spiro amine itself is governed by the principles of cyclic amine fragmentation. The spirocyclic nature, however, introduces additional complexity. Key fragmentation pathways include:

  • Alpha-Cleavage: This is a characteristic fragmentation of amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[8] This results in the formation of a resonance-stabilized iminium ion. The specific m/z of this ion will depend on the structure of the spirocycle.

  • Ring Opening and Fission: The piperidine or pyrrolidine ring of the spiro amine can undergo cleavage, leading to the formation of a series of acyclic fragment ions.[8] The presence of the spiro center can influence which bonds are preferentially cleaved.

  • Neutral Losses from Substituents: If the spirocyclic core is substituted, neutral losses of these substituents (e.g., water, ammonia) can be observed.[9][10][11]

G SpiroAmine Protonated Spiro Amine AlphaCleavage Iminium Ion (α-Cleavage Product) SpiroAmine->AlphaCleavage α-Cleavage RingOpening Ring-Opened Fragment Ions SpiroAmine->RingOpening Ring Fission NeutralLoss [M+H - Neutral]⁺ SpiroAmine->NeutralLoss Loss of Substituents

Caption: General fragmentation pathways of a spiro amine core.

A Comparative Analysis: Cbz vs. Boc and Fmoc Protecting Groups

The choice of protecting group has a profound impact on the fragmentation pattern observed in mass spectrometry. Understanding these differences is crucial for identifying the protecting group present and for the structural elucidation of the underlying amine.

Protecting GroupKey Fragmentation PathwaysDiagnostic Fragment Ions
Cbz Cleavage of the benzylic C-O bond with rearrangement.m/z 91 (Tropylium ion)
Boc Loss of isobutylene (56 Da) or tert-butanol (74 Da).[M+H - 56]⁺ , [M+H - 100]⁺ (loss of Boc group)
Fmoc Cleavage of the fluorenylmethyl group, often as dibenzofulvene.m/z 179/178 , [M+H - 222]⁺
Cbz vs. Boc (tert-Butoxycarbonyl)

The Boc group, being acid-labile, displays a very different fragmentation pattern compared to the Cbz group.[1] The primary fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂ (44 Da), resulting in a total loss of 100 Da.[12] Alternatively, the loss of a tert-butyl radical can occur. The absence of the m/z 91 peak and the presence of strong signals corresponding to the loss of 56 and/or 100 Da are clear indicators of a Boc group over a Cbz group.[3]

Cbz vs. Fmoc (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is base-labile and produces its own set of characteristic fragment ions.[13] Under CID conditions, the Fmoc group can fragment to produce the fluorenyl ion at m/z 165 and, more significantly, a fragment at m/z 179 corresponding to the dibenzofulvene cation.[14] The neutral loss of the entire Fmoc group (222 Da) is also a common observation. The presence of these high m/z fragment ions and the absence of the tropylium ion at m/z 91 are diagnostic for the Fmoc group.

Experimental Protocol for Fragmentation Analysis

To obtain high-quality and reproducible fragmentation data for Cbz-protected spiro amines, the following experimental workflow is recommended:

Caption: Recommended workflow for MS/MS analysis.

Key Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)

  • Collision Gas: Argon

  • Collision Energy: Stepped collision energy (e.g., 10-40 eV) to observe both low and high energy fragments.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of Cbz-protected spiro amines is a complex yet decipherable process. By understanding the characteristic fragmentation pathways of the Cbz group, primarily the formation of the tropylium ion at m/z 91, and the typical fragmentation patterns of the spiro amine core, researchers can confidently interpret their mass spectra. The comparative analysis with Boc and Fmoc protecting groups further aids in the unambiguous identification of the protecting group present. This guide provides a foundational framework for the structural elucidation of this important class of molecules, empowering scientists in their drug discovery and development endeavors.

References

  • Institut de recherche en astrophysique et planétologie. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link][4]

  • Khan, I., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4141. [Link][5]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958. [Link][14]

  • Hassan, A. S., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1250, 131896. [Link][15]

  • Kumar, A., et al. (2023). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 28(18), 6528. [Link][16]

  • Ciminiello, P., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. [Link][17][18]

  • eGyanKosh. General Fragmentation Modes. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][20]

  • chemeurope.com. Tropylium ion. Retrieved from [Link][6]

  • YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link][7]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link][13]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link][21]

  • G. Suresh Kumar, et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 639-650. [Link][12]

  • ACD/Labs. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link][3]

  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link][22]

  • YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link][23]

  • Castro, N. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1367-1376. [Link][9]

  • de Paula, V. F., et al. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1435-1442. [Link][10]

  • de Paula, V. F., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1435-1442. [Link][11]

  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link][24]

  • Ciminiello, P., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. [Link][18]

  • International Journal of Novel Research and Development. (2023, May 5). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. Retrieved from [Link][25]

  • TSI Journals. (2006, December 21). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link][26]

Sources

A Comparative Guide to the Stereochemical Verification of 1-hydroxy-6-aza-spiro[3.4]octane using NOESY Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Spirocyclic scaffolds, such as the 1-hydroxy-6-aza-spiro[3.4]octane core, are increasingly sought-after motifs due to their inherent three-dimensionality and conformational rigidity, which can impart favorable pharmacological properties.[1][2] However, the synthesis of these complex structures often yields multiple stereoisomers, necessitating robust analytical methods for their unambiguous characterization. This guide provides an in-depth comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other established techniques for the stereochemical elucidation of 1-hydroxy-6-aza-spiro[3.4]octane, grounded in experimental data and theoretical principles.

The Stereochemical Challenge of 1-hydroxy-6-aza-spiro[3.4]octane

The structure of 1-hydroxy-6-aza-spiro[3.4]octane presents a fascinating stereochemical puzzle. The key to its stereoisomerism lies at the C1 carbon, which is a chiral center, and the relative orientation of the hydroxyl group with respect to the five-membered ring of the spirocyclic system. This gives rise to two primary diastereomers, which can be described as syn and anti (or cis and trans) isomers. The syn-isomer has the hydroxyl group on the same face as the five-membered ring, while the anti-isomer has it on the opposite face. The determination of this relative stereochemistry is crucial for understanding the molecule's biological activity and for ensuring the synthesis of the desired isomer.[3]

NOESY: A Powerful Tool for Through-Space Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of protons within a molecule.[4][5] Unlike other NMR techniques such as COSY, which reveal through-bond scalar couplings, NOESY detects through-space dipolar interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, making it highly sensitive to their spatial arrangement.[5] This makes NOESY an ideal tool for distinguishing between the syn and anti isomers of 1-hydroxy-6-aza-spiro[3.4]octane.

In the syn-isomer, the proton at C1 (H1) is expected to be in close proximity to the protons on the adjacent face of the five-membered ring (specifically, the axial protons at C5 and C7). This will result in observable NOE cross-peaks between H1 and these protons. Conversely, in the anti-isomer, H1 is oriented away from the five-membered ring, and therefore, no significant NOE correlations between H1 and the protons on that ring are expected. Instead, NOEs might be observed between H1 and protons on the four-membered ring.

Experimental Workflow for Stereochemical Verification

The following diagram illustrates the general workflow for the stereochemical verification of 1-hydroxy-6-aza-spiro[3.4]octane, integrating NOESY with other analytical techniques.

G cluster_synthesis Synthesis & Isolation cluster_analysis Stereochemical Analysis cluster_conclusion Conclusion Synthesis Synthesis of 1-hydroxy-6-aza-spiro[3.4]octane Purification Chromatographic Separation of Isomers Synthesis->Purification NOESY NOESY Spectroscopy Purification->NOESY Primary Method XRay X-ray Crystallography (if crystalline) Purification->XRay Confirmatory CD Circular Dichroism Purification->CD Alternative Computation Computational Modeling (DFT) NOESY->Computation Corroboration Assignment Unambiguous Stereochemical Assignment NOESY->Assignment XRay->Assignment CD->Assignment Computation->Assignment

Caption: Workflow for the stereochemical verification of 1-hydroxy-6-aza-spiro[3.4]octane.

Comparative Analysis of Analytical Techniques

While NOESY is a powerful tool, a comprehensive approach to stereochemical verification often involves the use of complementary techniques. The following table provides a comparison of NOESY with other common methods.

TechniquePrincipleAdvantagesDisadvantages
NOESY Spectroscopy Detects through-space dipolar interactions between protons.[4][5]- Non-destructive- Provides detailed structural information in solution- Can be used for non-crystalline samples- Can be complex to interpret- May not provide absolute stereochemistry
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.[6]- Provides unambiguous absolute stereochemistry- "Gold standard" for structural determination- Requires a suitable single crystal, which can be difficult to obtain- Provides solid-state structure, which may differ from solution conformation
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[7]- Sensitive to stereochemistry- Can be used to determine absolute configuration by comparison to known standards or computational data- Requires a chromophore near the chiral center- Interpretation can be complex without reference data
Computational Modeling (DFT) Quantum mechanical calculations to predict the most stable conformations and their corresponding NMR spectra.[8][9][10]- Can predict NMR parameters for all possible stereoisomers- Complements experimental data for confident assignment- Computationally intensive- Accuracy depends on the level of theory and basis set used

Detailed Experimental Protocols

NOESY Spectroscopy

Objective: To determine the relative stereochemistry of the hydroxyl group in 1-hydroxy-6-aza-spiro[3.4]octane.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm probe with z-gradient capability.

    • Temperature: 298 K.

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.

  • NOESY Experiment:

    • Pulse Program: Use a standard 2D NOESY pulse sequence (e.g., noesygpph).

    • Mixing Time (d8): Optimize the mixing time to be on the order of the T₁ relaxation time of the protons of interest (typically 500-800 ms for small molecules).

    • Acquisition Parameters:

      • Spectral width: Cover the entire proton chemical shift range.

      • Number of increments in t₁: 256-512.

      • Number of scans per increment: 8-16.

      • Relaxation delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

  • Data Analysis:

    • Identify the diagonal peaks corresponding to the 1D proton spectrum.

    • Look for off-diagonal cross-peaks, which indicate NOE correlations.

    • For the syn-isomer, expect to see a cross-peak between the proton at C1 and the axial protons on the five-membered ring. For the anti-isomer, this cross-peak will be absent.

X-ray Crystallography

Objective: To determine the absolute stereochemistry of 1-hydroxy-6-aza-spiro[3.4]octane.

Methodology:

  • Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates.

  • Data Analysis:

    • The refined crystal structure will provide the precise three-dimensional arrangement of all atoms, allowing for the unambiguous assignment of the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy

Objective: To provide supporting evidence for the stereochemical assignment.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified isomer in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range (typically 190-400 nm).

    • Record the UV-Vis spectrum over the same range.

  • Data Analysis:

    • The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry.

    • Compare the experimental CD spectrum with that of a known standard or with a spectrum predicted by computational methods to assign the absolute configuration.[11]

Conclusion

The stereochemical verification of complex molecules like 1-hydroxy-6-aza-spiro[3.4]octane requires a multi-faceted analytical approach. While NOESY spectroscopy stands out as a powerful and non-destructive technique for determining relative stereochemistry in solution, its findings should ideally be corroborated by other methods. X-ray crystallography, when applicable, provides the definitive answer for the solid-state structure. Circular dichroism offers a sensitive chiroptical method, and computational modeling serves as an invaluable tool for predicting and confirming experimental results. By integrating these techniques, researchers and drug development professionals can confidently elucidate the three-dimensional structure of novel spirocyclic compounds, paving the way for a deeper understanding of their structure-activity relationships.

References

  • Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Computational prediction of NMR spectra?. Reddit. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ChemRxiv. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria. [Link]

  • Gawronski, J., & Skowronek, P. (2004). New Chromophores for Organic Stereochemical Analysis by Exciton-Coupled Circular Dichroism. Current Organic Chemistry, 8(1), 65-81. [Link]

  • Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. MDPI. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • High-Resolution Four-Dimensional 1H-13C NOE Spectroscopy using Methyl-TROSY, Sparse Data Acquisition, and Multidimensional Decom. University of Toronto. [Link]

  • Synthesis, circular dichroism and absolute stereochemistry of chiral spiroaromatic compounds. 9,9′-Spirobifluorene derivatives. RSC Publishing. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Stereoisomers. Michigan State University Department of Chemistry. [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

  • STEREOCHEMISTRY SOME DEFINITIONS WITH EXAMPLES PRESENTING STEREO STRUCTURES STEREOISOMERS—ISOMERS THAT ARE DIFFERENT BECAUSE O. Southern Illinois University Edwardsville. [Link]

  • Publications. SpiroChem. [Link]

  • Assignment of the Crystal Structure to the Aza-Pinacol Coupling Product by X-ray Diffraction and Density Functional Theory Model. MPG.PuRe. [Link]

  • Stereochemistry. Basicmedical Key. [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 6-Aza-Spiro[3.4]octane Derivatives: Unveiling Three-Dimensional Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensional complexity and improved physicochemical properties is paramount. Among these, 6-aza-spiro[3.4]octane derivatives have garnered significant attention as versatile building blocks in drug design. Their inherent rigidity and defined spatial arrangement of substituents provide a unique platform for optimizing ligand-target interactions. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the X-ray crystallography data of 6-aza-spiro[3.4]octane and its closely related analogs, offering critical insights into their structural features and the experimental methodologies used to elucidate them.

The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly incorporated into drug candidates to escape the "flatland" of traditional aromatic compounds.[1] The 6-aza-spiro[3.4]octane core, with its fused cyclobutane and pyrrolidine rings, imparts a distinct three-dimensional geometry that can lead to improved target selectivity and better metabolic stability.[2] Understanding the precise conformational preferences and intermolecular interactions of these derivatives through X-ray crystallography is crucial for structure-based drug design.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule by X-ray crystallography is a well-established and powerful technique. The process, from crystal growth to structure refinement, is a multi-step workflow that requires precision and expertise.

Step-by-Step Experimental Protocol
  • Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of the 6-aza-spiro[3.4]octane derivative. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, is another common technique. The choice of solvent and crystallization conditions is critical and often requires empirical screening.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a focused X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections. This information is then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods or Patterson techniques are commonly employed for this purpose.

  • Structure Refinement and Validation: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit.

Visualizing the Crystallography Workflow

X-ray Crystallography Workflow Figure 1: A Simplified Workflow for Single-Crystal X-ray Diffraction cluster_preparation Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: A flowchart illustrating the key stages of determining a molecule's three-dimensional structure using single-crystal X-ray diffraction.

Comparative Crystallographic Data of Azaspiro-octane Derivatives

The following table summarizes the key crystallographic parameters for three different 6-azaspiro[3.5]octane derivatives in complex with the SARS-CoV-2 3C-like protease. This data has been extracted from the Protein Data Bank (PDB).

Compound (PDB ID) Derivative Crystal System Space Group Unit Cell Dimensions (Å, °) Resolution (Å)
8c (7T46) [3]N-(4-fluorobenzyl)OrthorhombicC 1 2 1a=53.2, b=86.4, c=91.5, α=β=γ=902.10
9c (7T48) [3]N-(3-chlorobenzyl)OrthorhombicC 1 2 1a=53.2, b=86.4, c=91.6, α=β=γ=902.00
10c (7T49) [3]N-(methylsulfonyl)OrthorhombicC 1 2 1a=53.2, b=86.3, c=91.5, α=β=γ=902.10

Analysis of Crystallographic Data:

The data reveals that all three derivatives crystallize in the orthorhombic crystal system with the same space group (C 1 2 1). The unit cell dimensions are remarkably similar, which is expected given that the compounds are co-crystallized with the same protein under similar conditions. The high resolution of the diffraction data (2.00-2.10 Å) indicates a high degree of order within the crystals and allows for a detailed analysis of the atomic positions and intermolecular interactions.

The subtle differences in the unit cell parameters can be attributed to the different substituents on the 6-aza-spiro[3.5]octane core and their interactions within the protein's binding site. For instance, the presence of a halogen atom (fluorine or chlorine) or a methylsulfonyl group will influence the local packing and hydrogen bonding network.

Structure-Activity Relationship (SAR) Insights from Crystallography

The true power of X-ray crystallography in drug discovery lies in its ability to reveal the precise binding mode of a ligand within its target protein, thereby guiding further optimization. In the case of the 6-azaspiro[3.5]octane inhibitors of the SARS-CoV-2 3C-like protease, the crystal structures show that the spirocyclic core positions the various substituents in a way that they can form key interactions with the amino acid residues in the active site.[3]

Visualizing Structure-Based Drug Design Logic

SBDD_Logic Figure 2: The Role of X-ray Crystallography in Structure-Based Drug Design Initial Hit Compound Initial Hit Compound Co-crystallization with Target Protein Co-crystallization with Target Protein Initial Hit Compound->Co-crystallization with Target Protein X-ray Structure Determination X-ray Structure Determination Co-crystallization with Target Protein->X-ray Structure Determination Analysis of Binding Mode Analysis of Binding Mode X-ray Structure Determination->Analysis of Binding Mode Identify Key Interactions Identify Key Interactions Analysis of Binding Mode->Identify Key Interactions Design of New Derivatives Design of New Derivatives Identify Key Interactions->Design of New Derivatives Synthesis and Biological Testing Synthesis and Biological Testing Design of New Derivatives->Synthesis and Biological Testing Improved Potency/Selectivity Improved Potency/Selectivity Synthesis and Biological Testing->Improved Potency/Selectivity Iterative Cycle Improved Potency/Selectivity->Design of New Derivatives

Caption: A diagram illustrating the iterative cycle of structure-based drug design, where X-ray crystallography plays a central role in guiding the optimization of lead compounds.

Conclusion and Future Directions

The 6-aza-spiro[3.4]octane scaffold and its analogs represent a promising area for the development of novel therapeutics. This guide has provided an overview of the importance of X-ray crystallography in characterizing these molecules and has presented a comparative analysis of crystallographic data for closely related derivatives. The detailed structural information obtained from these studies is invaluable for understanding structure-activity relationships and for the rational design of more potent and selective drug candidates.

As synthetic methodologies for creating diverse libraries of 6-aza-spiro[3.4]octane derivatives continue to advance, it is anticipated that a wealth of new crystallographic data will become available. This will enable a more comprehensive comparative analysis and will undoubtedly accelerate the discovery of new drugs based on this important spirocyclic scaffold.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Protein Data Bank. [Link]

  • there are 524007 entries in the selection. Crystallography Open Database. [Link]

  • 1-Thia-6-azaspiro[3.4]octane | C6H11NS | CID 118209770. PubChem. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • Crystallography Open Database (COD). PubChem. [Link]

  • Crystallographic Information Resources. Pendidikan Kimia. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem. [Link]

  • there are 524007 entries in the selection. Crystallography Open Database. [Link]

  • Spirocyclic Motifs in Natural Products. PMC. [Link]

  • there are 524007 entries in the selection. Crystallography Open Database. [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. PMC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.